molecular formula C18H11BrO4 B2713151 4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one CAS No. 108154-53-6

4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one

Cat. No.: B2713151
CAS No.: 108154-53-6
M. Wt: 371.186
InChI Key: XLAJGSHFHDIWEO-UHFFFAOYSA-N
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Description

4-(5-Bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one is a coumarin derivative featuring a brominated benzofuran substituent at the 4-position and a methoxy group at the 7-position of the chromen-2-one core. Coumarins are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The bromine atom at the 5-position of the benzofuran moiety introduces an electron-withdrawing effect, which may modulate electronic properties, solubility, and binding interactions in biological systems .

Properties

IUPAC Name

4-(5-bromo-1-benzofuran-2-yl)-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrO4/c1-21-12-3-4-13-14(9-18(20)23-17(13)8-12)16-7-10-6-11(19)2-5-15(10)22-16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAJGSHFHDIWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(O3)C=CC(=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving 2-hydroxybenzaldehyde and a suitable brominated precursor under basic conditions.

    Coupling with Chromenone: The benzofuran derivative is then coupled with a chromenone derivative through a condensation reaction. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.

    Methoxylation: The final step involves the introduction of a methoxy group at the 7-position of the chromenone ring. This can be achieved through methylation using reagents like dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base.

Industrial Production Methods

Industrial production of 4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: NaN3, KCN, DMF

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohol derivatives

    Substitution: Azides, nitriles

Scientific Research Applications

4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its anticancer activity and potential use in drug development.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death.

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons or hydrogen atoms.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Halogenated Derivatives

  • The additional 3-methyl group on benzofuran may enhance hydrophobic interactions.
  • Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (Compound 4, ): The ester group (COOCH₃) instead of a coumarin core results in lower cytotoxicity compared to non-brominated precursors, suggesting bromine’s role in reducing toxicity .

Pyrimidine and Pyrimidin-2-ol Derivatives

  • 4-(5-Bromo-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4c, ) :

    • Yield: 86%, mp 171–173°C.
    • Exhibits antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans .
    • The pyrimidine core differs from coumarin, likely affecting electronic distribution and target selectivity.
  • 4-(5-Bromo-1-benzofuran-2-yl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine (6d, ) :

    • Moderate antimicrobial activity (15–18 mm inhibition zones at 100 µg/mL).
    • The amine group may enhance hydrogen-bonding interactions compared to hydroxyl or methoxy groups .

Coumarin-Schiff Base Hybrids ()

  • (E)-4-((4-(((4-Chlorophenyl)imino)methyl)phenoxy)methyl)-7-methoxy-2H-chromen-2-one (13c): Schiff base hybrids exhibit acetylcholinesterase inhibition (IC₅₀: 1.2–8.7 µM), highlighting the coumarin scaffold’s versatility in enzyme targeting . The absence of bromine in these hybrids suggests that bromination may reduce enzymatic inhibition efficacy.

Key Observations:

  • Bromination Impact: Brominated compounds (e.g., ) show lower cytotoxicity than non-brominated precursors, suggesting a detoxifying role for bromine in certain contexts .
  • Core Structure : Pyrimidine derivatives () exhibit antimicrobial activity, while coumarin-Schiff bases () target enzymes, indicating structure-dependent bioactivity.
  • Substituent Effects : Methoxy groups enhance lipophilicity, whereas halogenation (Br vs. F) modulates electronic properties and steric interactions .

Physicochemical Properties

Compound Yield (%) Melting Point (°C) IR/NMR Features Reference
Target Compound Expected: C=O (1680–1700 cm⁻¹), C-Br (600 cm⁻¹)
4-(5-Bromo-benzofuran-2-yl)pyrimidin-2-ol (4c) 86 171–173 OH stretch (3320 cm⁻¹), C=N (1612 cm⁻¹)
Methyl 5-bromo-benzofuran-2-carboxylate (4) C=O (1720 cm⁻¹), Br (665 cm⁻¹)
Coumarin-Schiff hybrid (13c) 78 161–163 C=N (1605 cm⁻¹), Cl (725 cm⁻¹)

Biological Activity

4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of benzofuran derivatives. Its unique structure, which combines both benzofuran and chromenone elements, contributes to its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article explores the biological activity of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of 4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one is C18_{18}H11_{11}BrO4_4, with a molecular weight of 371.181 g/mol. The compound features a bromine substituent that enhances its reactivity and potential therapeutic applications.

PropertyValue
Molecular FormulaC18_{18}H11_{11}BrO4_4
Molecular Weight371.181 g/mol
Density1.6 ± 0.1 g/cm³
Boiling Point526.1 ± 50.0 °C at 760 mmHg
LogP5.20

Anticancer Activity

Numerous studies have investigated the anticancer potential of 4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

  • Cell Lines Tested :
    • A549 (lung cancer)
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
  • Mechanism of Action :
    • The compound disrupts microtubule dynamics by binding to the colchicine site on β-tubulin, leading to cell cycle arrest at the G2/M phase.
    • It induces apoptosis through downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1.
  • IC50_{50} Values :
    • A549: IC50_{50} = 4.1 ± 0.1 μM
    • HeLa: IC50_{50} = 0.99 ± 0.01 μM

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties against various pathogens, including multidrug-resistant strains.

  • Tested Strains :
    • Staphylococcus aureus (including resistant strains)
  • Activity :
    • Demonstrated selective antimicrobial activity, making it a candidate for further development in treating infections caused by resistant bacteria.

Antioxidant Properties

The antioxidant capacity of this compound has been assessed through various assays, indicating its potential in mitigating oxidative stress-related damage.

Study on Anticancer Activity

A recent study evaluated the synthesis and biological activity of several benzofuran derivatives, including the target compound. The findings highlighted its potent anticancer effects across multiple cell lines, showcasing its potential for further drug development .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzofuran derivatives, revealing that compounds similar to 4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one exhibited significant inhibitory effects against resistant strains of bacteria .

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